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Compound of Interest

Compound Name: JNJ-63533054

Cat. No.: B1673072

Introduction

JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist for the G
protein-coupled receptor 139 (GPR139).[1][2][3] GPR139 is an orphan receptor with high
expression in specific regions of the central nervous system, including the medial habenula and
striatum.[4][5] The discrete expression of GPR139 in brain circuits associated with mood,
motivation, and reward has made it an emerging target for neuropsychiatric and behavioral
disorders. JNJ-63533054 serves as a critical pharmacological tool to investigate the
physiological functions of GPR139 in vivo. This guide provides a comprehensive overview of
JNJ-63533054, including its mechanism of action, pharmacokinetic profile, and findings from
key preclinical studies.

Mechanism of Action

JNJ-63533054 functions as a selective agonist at the GPR139 receptor. GPR139 is known to
couple to multiple G protein families, primarily the Gg/11 and Gi/o families, and to a lesser
extent, Gs. Activation of GPR139 by JNJ-63533054 initiates downstream signaling cascades
through these pathways. Studies have revealed that GPR139 has a preference for Gg/11
coupling over Gs coupling. The interaction between JNJ-63533054 and GPR139 involves a
unique binding pose within the transmembrane helices, with specific residues like R2446x51
playing a crucial role in ligand selectivity and receptor activation.
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GPR139 Signaling Pathway Activation by JNJ-63533054.

Pharmacology and Pharmacokinetics

JNJ-63533054 demonstrates high potency and affinity for GPR139 across different species. It
is characterized by its excellent pharmacokinetic properties, including oral bioavailability and
the ability to penetrate the blood-brain barrier.

Table 1: In Vitro Pharmacology of JNJ-63533054
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Parameter Species Value Assay

EC50 Human 16 nM Calcium Mobilization
Human 17 nM GTPyS Binding

Rat 63 nM Not Specified

Mouse 28 nM Not Specified

Zebrafish 3.91nM Not Specified

Kd Human 10 nM Saturation Binding
Rat 32nM Saturation Binding

Mouse 23 nM Saturation Binding

Table 2: Pharmacokinetic Properties of INJ-63533054 in Rats

Parameter Value Route of Administration
IV Clearance 53 mL/min/kg Intravenous (1 mg/kg)
Cmax 317 ng/mL (~1 pM) Oral (5 mg/kg)

t1/2 2.5 hours Oral (5 mg/kg)
Brain/Plasma Ratio 1.2 Oral (5 mg/kg)

Preclinical In Vivo Studies

JNJ-63533054 has been evaluated in various rodent models to understand the in vivo function
of GPR139. These studies have explored its effects on behavior, neurotransmitter levels, and
sleep.

Table 3: Summary of In Vivo Effects of INJ-63533054
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Animal Model Dose (p.o.) Key Findings

Dose-dependent reduction in
Rats 3-30 mg/kg o
locomotor activity.

Reversed the escalation of
Rats (Alcohol-Dependent) 30 mg/kg o .
alcohol self-administration.

Reduced latency of NREM
Rats Not Specified sleep and increased NREM

sleep duration.

No effect on c-fos expression
Mice 10-30 mg/kg in the medial habenula or
dorsal striatum.

Produced an anxiolytic-like
Mice 10 mg/kg effect in the marble burying

test.

Produced an anhedonic-like
Mice 10 mg/kg effect in the female urine

sniffing test.

No effect on basal levels of
Rats (Microdialysis) 10-30 mg/kg dopamine or serotonin in the
mPFC and NAc.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below
are summaries of key experimental protocols used in the characterization of JINJ-63533054.

Blood-Brain Barrier Penetration Study

o Objective: To determine the concentration of INJ-63533054 in the brain and plasma over
time.

e Subjects: Male C57BL/6 mice and male Sprague-Dawley rats.
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e Procedure:

o Asingle oral dose of INJ-63533054 (10 mg/kg) was administered. The compound was
solubilized in 0.5% hydroxypropyl methylcellulose (HPMC) in water.

o At various time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours for mice; 0.5, 2, and 6 hours for
rats), animals were euthanized.

o Blood samples were collected via cardiac puncture, and brains were removed.
o Brain tissue was homogenized.

o Blood and brain homogenates were processed (e.g., deproteinized with acetonitrile) and
analyzed by liquid chromatography/tandem mass spectrometry (LC-MS/MS) to quantify
the concentration of INJ-63533054.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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